

# Spectroscopic Analysis of 1-(4-Methoxyphenyl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)ethanol

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This guide provides a comprehensive overview of the spectroscopic data for **1-(4-Methoxyphenyl)ethanol**, a significant organic compound utilized in various research and development applications, including the study of photolysis and the synthesis of other chemical entities.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows.

## Chemical Structure and Properties

IUPAC Name: **1-(4-methoxyphenyl)ethanol**<sup>[2][3]</sup> Molecular Formula: C<sub>9</sub>H<sub>12</sub>O<sub>2</sub><sup>[2][3]</sup> Molecular Weight: 152.19 g/mol <sup>[2][4]</sup> CAS Registry Number: 3319-15-1<sup>[5]</sup>

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-(4-Methoxyphenyl)ethanol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds.<sup>[6]</sup> For **1-(4-Methoxyphenyl)ethanol**, both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide characteristic signals corresponding to the different nuclei in the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-(4-Methoxyphenyl)ethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.26-7.33	m	Ar-H	
6.87-6.98	m	Ar-H	
5.08-5.10	m	CH-OH	
3.86	s	O-CH <sub>3</sub>	
2.68	s	OH	
1.49	d	6.4	C-CH <sub>3</sub>
(Solvent: CDCl <sub>3</sub> )			

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-(4-Methoxyphenyl)ethanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
160.1	C-OCH <sub>3</sub> (Aromatic)
141.5	C-CH(OH)CH <sub>3</sub> (Aromatic)
127.0	Ar-CH
115.2	Ar-CH
69.8	CH-OH
55.3	O-CH <sub>3</sub>
25.3	C-CH <sub>3</sub>
(Solvent: CDCl <sub>3</sub> )[7]	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Table 3: IR Spectroscopic Data for **1-(4-Methoxyphenyl)ethanol**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3363	O-H stretch (alcohol)
3030	sp <sup>2</sup> C-H stretch (aromatic)
2950-2850	sp <sup>3</sup> C-H stretch (aliphatic)
1605, 1510	C=C stretch (aromatic ring)
1240	C-O stretch (aryl ether)
1084	C-O stretch (alcohol)
836	C-H bend (para-disubstituted aromatic)
(Technique: Thin Film)[7]	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[10][11][12]

Table 4: Mass Spectrometry Data for **1-(4-Methoxyphenyl)ethanol**

m/z	Relative Intensity (%)	Proposed Fragment
152	Moderate	[M] <sup>+</sup> (Molecular Ion)
137	High	[M - CH <sub>3</sub> ] <sup>+</sup>
109	Base Peak	[M - CH <sub>3</sub> - CO] <sup>+</sup> or [C <sub>7</sub> H <sub>9</sub> O] <sup>+</sup>
94	Moderate	[C <sub>6</sub> H <sub>6</sub> O] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
(Technique: Electron Ionization, GC-MS)[2]		

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-25 mg of **1-(4-Methoxyphenyl)ethanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.[\[13\]](#)[\[14\]](#)[\[15\]](#) The use of a deuterated solvent is necessary to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.[\[6\]](#)[\[15\]](#) For <sup>13</sup>C NMR, a more concentrated solution (50-100 mg) may be required.[\[13\]](#)
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[\[6\]](#)[\[13\]](#)
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe.[\[16\]](#) The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high resolution.[\[16\]](#)
- **Data Acquisition:** Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra. For <sup>1</sup>H NMR, a few scans are typically sufficient. For <sup>13</sup>C NMR, a larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope.[\[14\]](#)
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

## IR Spectroscopy Protocol

- **Sample Preparation (Thin Film/Neat):** Since **1-(4-Methoxyphenyl)ethanol** is a liquid at room temperature, the neat (pure liquid) spectrum can be obtained.[\[3\]](#) Place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[\[9\]](#)[\[17\]](#) Gently press the plates together to form a thin film.
- **Alternative for Solids (Thin Solid Film):** If the sample is a solid, dissolve about 50 mg in a volatile solvent like methylene chloride.[\[18\]](#) Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the solid.[\[18\]](#)

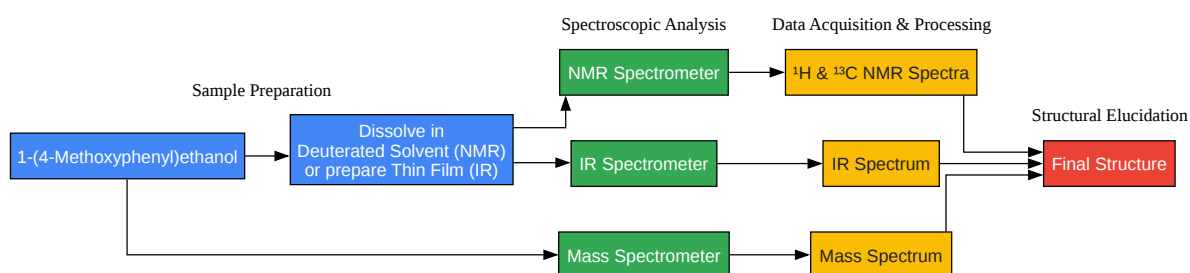
- **Data Acquisition:** Place the salt plate assembly in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[19]</sup> A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and their corresponding functional groups.<sup>[8]</sup>

## Mass Spectrometry Protocol (Electron Ionization - GC-MS)

- **Sample Introduction:** Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the gas chromatograph (GC) inlet. The GC separates the components of the sample before they enter the mass spectrometer.
- **Ionization:** In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).<sup>[20]</sup> This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).<sup>[10][12]</sup>
- **Fragmentation:** The high energy of the electron beam often causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.<sup>[20][21]</sup>
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), where they are separated based on their mass-to-charge ( $m/z$ ) ratio.<sup>[12][21]</sup>
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value.<sup>[12]</sup> The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .<sup>[20]</sup>

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with its mass spectrometric fragmentation pattern.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Fragmentation pathway of **1-(4-Methoxyphenyl)ethanol** in mass spectrometry.

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